5-Cyclopropoxy-6-isopropoxynicotinaldehyde
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Overview
Description
5-Cyclopropoxy-6-isopropoxynicotinaldehyde is a chemical compound with the molecular formula C13H15NO3 It is a derivative of nicotinaldehyde, featuring cyclopropoxy and isopropoxy groups attached to the nicotinaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-isopropoxynicotinaldehyde typically involves the introduction of cyclopropoxy and isopropoxy groups to the nicotinaldehyde core. One common method involves the reaction of nicotinaldehyde with cyclopropyl and isopropyl alcohols in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-isopropoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy and isopropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
Oxidation: 5-Cyclopropoxy-6-isopropoxynicotinic acid
Reduction: 5-Cyclopropoxy-6-isopropoxynicotinalcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Cyclopropoxy-6-isopropoxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-isopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the cyclopropoxy and isopropoxy groups may influence the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-6-methoxynicotinaldehyde
- 5-Isopropoxy-6-methoxynicotinaldehyde
- 5-Cyclopropoxy-6-ethoxynicotinaldehyde
Uniqueness
5-Cyclopropoxy-6-isopropoxynicotinaldehyde is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct steric and electronic properties
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-propan-2-yloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c1-8(2)15-12-11(16-10-3-4-10)5-9(7-14)6-13-12/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
SRQBKFJOTRBDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C=O)OC2CC2 |
Origin of Product |
United States |
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